molecular formula C24H21N3O4S B2960585 N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide CAS No. 681267-04-9

N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide

Cat. No. B2960585
CAS RN: 681267-04-9
M. Wt: 447.51
InChI Key: LERDBZRTZJOQMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C24H21N3O4S and its molecular weight is 447.51. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Computational and Pharmacological Evaluation of Heterocyclic Derivatives : Research has explored the potential of heterocyclic derivatives, including those related to the compound , for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These derivatives have shown moderate inhibitory effects in assays, with some exhibiting good affinity for COX-2 and 5-LOX, correlating to significant analgesic and anti-inflammatory effects. One derivative showed promising results in both antioxidant potential and potency in toxicity assessment and tumor inhibition (Faheem, 2018).

Synthesis and Evaluation of Toxicity and Antioxidant Activity : The synthesis of pyrazoline analogues and their evaluation for toxicity and antioxidant activity have been investigated. Some compounds were found toxic with specific LC50 values, while one demonstrated high antioxidant activity, indicating the potential for further development of related compounds for therapeutic applications (Jasril et al., 2019).

Anti-HIV Activity of Naphthalene Derivatives : A series of naphthalene derivatives has been synthesized and screened for their inhibitory activity against HIV-1 and HIV-2. One compound emerged as a potent inhibitor in vitro for HIV-1 replication, suggesting the potential of naphthalene derivatives, including the compound of interest, in antiviral therapy (Hamad et al., 2010).

Coordination Complexes for Antioxidant Activity : Pyrazole-acetamide derivatives have been synthesized and analyzed for their antioxidant activity. The study showcases the significance of hydrogen bonding in the self-assembly process of these complexes, along with their considerable antioxidant activity, hinting at the multifunctional applications of such compounds (Chkirate et al., 2019).

properties

IUPAC Name

N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S/c1-31-19-11-9-18(10-12-19)27-24(21-14-32(29,30)15-22(21)26-27)25-23(28)13-17-7-4-6-16-5-2-3-8-20(16)17/h2-12H,13-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERDBZRTZJOQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide

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